N-(1-(pyridin-4-yl)ethyl)cyclopropanecarboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1-pyridin-4-ylethyl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8(9-4-6-12-7-5-9)13-11(14)10-2-3-10/h4-8,10H,2-3H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMHBOMNNPIANT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar and Structure Kinetic Relationship Skr Studies
Design Principles for Investigating N-(1-(pyridin-4-yl)ethyl)cyclopropanecarboxamide Analogues
The design of analogues for this compound is guided by established medicinal chemistry principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. A common strategy involves modifying key structural motifs: the pyridine (B92270) ring, the ethyl-amide linker, and the cyclopropane (B1198618) ring.
Computational modeling techniques, such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship), can be employed to understand the relationship between the molecular structure and biological activity. For instance, studies on structurally related N-ethyl-4-(pyridin-4-yl)benzamide-based compounds have utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to create predictive models. nih.govpeerj.comresearchgate.netnih.gov These models help in identifying regions of the molecule where steric and electrostatic modifications would be favorable or unfavorable for activity. nih.govpeerj.comresearchgate.netnih.gov
Key design principles for generating analogues include:
Scaffold Hopping: Replacing parts of the core structure with different but functionally similar groups to explore new chemical space and potentially discover novel interactions with the biological target.
Bioisosteric Replacement: Substituting functional groups with others that have similar physical or chemical properties to improve potency or reduce toxicity.
Conformational Constraint: Introducing rigid elements into the structure to lock it into a biologically active conformation, which can lead to increased potency and selectivity. The introduction of a cyclopropane ring is an example of this principle.
These design strategies are often guided by molecular docking and dynamics simulations to predict how newly designed compounds will interact with their target protein. nih.govpeerj.comresearchgate.netnih.gov
Influence of Cyclopropane Ring Substitution on Molecular Interactions
The cyclopropane ring is a key feature of this compound, providing a rigid scaffold that influences the molecule's conformation and interactions with its biological target.
The introduction of substituents on the cyclopropane ring would create additional chiral centers, further influencing the molecule's three-dimensional shape and its interaction with biological macromolecules. The relative orientation of these substituents can either enhance or diminish binding affinity.
Nuclear Overhauser effect (NOE) spectroscopy and X-ray crystallography are powerful techniques for determining the solution and solid-state conformations of molecules, respectively. nih.govrsc.org Such studies on cyclopropane-containing analogues would be invaluable in understanding how substituents on the ring affect the molecule's preferred conformation and, consequently, its biological activity.
Modulation of Biological Activity by Pyridine Ring Functionalization
The pyridine ring is a common motif in many biologically active compounds and its electronic properties can be readily modulated through substitution. nih.govmdpi.com
The position of the nitrogen atom in the pyridine ring is a critical determinant of the molecule's properties and its ability to interact with biological targets. The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor. The basicity of the pyridine nitrogen is influenced by the position of attachment to the rest of the molecule.
In a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, the position of the nitrogen within the pyridine ring of the aminopyridine starting material influenced the reactivity and the final product's conformation and biological activity. mdpi.com Similarly, for this compound, moving the point of attachment from the 4-position to the 2- or 3-position would alter the molecule's geometry and the accessibility of the nitrogen's lone pair for hydrogen bonding, likely leading to a change in biological activity.
Table 1: Comparison of Pyridine Positional Isomers
| Isomer | Potential Impact on Activity |
|---|---|
| Pyridin-4-yl (para) | The nitrogen is positioned opposite to the point of attachment, potentially allowing for hydrogen bonding in a deep pocket of the target protein. |
| Pyridin-3-yl (meta) | The nitrogen is located at the meta position, which would orient the hydrogen bond accepting vector in a different direction compared to the 4-yl isomer. |
| Pyridin-2-yl (ortho) | The nitrogen is in close proximity to the ethyl-amide linker, which could lead to steric hindrance or intramolecular hydrogen bonding, affecting the molecule's conformation and interaction with the target. |
This table is illustrative and based on general principles of medicinal chemistry.
The basicity of the pyridine nitrogen can be fine-tuned by the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the pyridine ring. scribd.comresearchgate.netstackexchange.comacs.org
Electron-Donating Groups (EDGs): Groups such as methyl (-CH3) or methoxy (-OCH3) increase the electron density on the pyridine ring, making the nitrogen atom more basic and a stronger hydrogen bond acceptor. scribd.com
Electron-Withdrawing Groups (EWGs): Groups like chloro (-Cl) or nitro (-NO2) decrease the electron density on the ring, reducing the basicity of the nitrogen and its hydrogen bonding capacity. scribd.com
The ability of the pyridine nitrogen to form a hydrogen bond is often crucial for the biological activity of pyridine-containing drugs. nih.gov Therefore, modulating its basicity through substitution is a key strategy in optimizing the potency of this compound analogues.
Table 2: Effect of Substituents on Pyridine Basicity and Potential Biological Activity
| Substituent at C4 | Electronic Effect | Predicted Effect on Basicity | Potential Impact on Biological Activity |
|---|---|---|---|
| -H | Neutral | Reference | Baseline activity |
| -CH3 | Electron-donating (+I) | Increase | May enhance hydrogen bonding and activity |
| -OCH3 | Electron-donating (+M > -I) | Increase | May enhance hydrogen bonding and activity |
| -Cl | Electron-withdrawing (-I > +M) | Decrease | May weaken hydrogen bonding and reduce activity |
| -CF3 | Strong electron-withdrawing (-I) | Decrease | Likely to weaken hydrogen bonding and reduce activity |
This table is based on established principles of physical organic chemistry and their application in medicinal chemistry. The actual impact on biological activity would depend on the specific interactions with the biological target.
Impact of the Ethyl Linker and Amide Moiety on Molecular Recognition
The ethyl linker and the amide moiety are fundamental components of the this compound scaffold, each playing a critical role in the molecule's interaction with its biological targets.
The ethyl linker connecting the pyridin-4-yl group to the amide nitrogen provides a degree of conformational flexibility. This flexibility allows the molecule to adopt various spatial arrangements, which can be crucial for optimal binding to a target protein. The length and nature of this linker are critical in determining the orientation of the aromatic pyridine ring relative to the cyclopropyl (B3062369) group. In related series of compounds, modifications to such linkers have been shown to significantly impact potency and selectivity. For instance, in a series of pyrimidine-4-carboxamides, conformational restriction of a flexible N-methylphenethylamine group by incorporating it into a more rigid piperidine ring resulted in a threefold increase in inhibitory potency nih.govresearchgate.net. This suggests that while some flexibility is beneficial, a more constrained conformation can be advantageous for specific targets.
Comparative SAR/SKR Analysis with Related Cyclopropanecarboxamide (B1202528) Chemotypes
A comparative analysis of the structure-activity and structure-kinetic relationships of related cyclopropanecarboxamide and pyridinyl-amide chemotypes can provide valuable insights into the potential biological profile of this compound.
In studies of N-arylpiperdin-3-yl-cyclopropane carboxamide derivatives as melatonin (B1676174) receptor ligands, the cyclopropanecarboxamide moiety was a key structural feature nih.gov. The orientation of the cyclopropyl group and the nature of the substituents on the aryl ring were found to be critical for receptor affinity and functional activity. This highlights the importance of the cyclopropyl group in interacting with specific, often hydrophobic, pockets within the binding site.
Research on N-ethyl-4-(pyridin-4-yl)benzamide-based compounds as ROCK1 inhibitors offers further comparative insights. In this series, the pyridin-4-yl group was shown to form important interactions within the kinase active site peerj.comnih.gov. Molecular docking studies revealed that the nitrogen atom of the pyridine ring could participate in hydrogen bonding with key residues in the hinge region of the kinase peerj.com. This underscores the potential for the pyridin-4-yl group in this compound to act as a key pharmacophoric element for kinase inhibition or interaction with other targets that have similar binding site features.
Furthermore, SAR studies on pyrimidine-4-carboxamides as NAPE-PLD inhibitors demonstrated that modifications to the substituents around the core scaffold led to significant changes in potency nih.govresearchgate.net. For example, replacing a morpholine substituent with a more polar (S)-3-hydroxypyrrolidine group resulted in a tenfold increase in activity, highlighting the sensitivity of the binding site to the polarity and size of the substituents nih.govresearchgate.net.
The table below summarizes key SAR findings from related chemotypes, which can be extrapolated to hypothesize the SAR of this compound.
| Chemotype | Key Structural Feature | Impact on Activity | Reference |
| Pyrimidine-4-carboxamides | Conformational restriction of N-alkyl-phenethylamine | 3-fold increase in inhibitory potency | nih.govresearchgate.net |
| Pyrimidine-4-carboxamides | Replacement of morpholine with (S)-3-hydroxypyrrolidine | 10-fold increase in activity | nih.govresearchgate.net |
| N-ethyl-4-(pyridin-4-yl)benzamides | Pyridin-4-yl group | Forms H-bond interactions with hinge region residues in ROCK1 | peerj.com |
| N-arylpiperdin-3-yl-cyclopropane carboxamides | Cyclopropanecarboxamide moiety | Important for melatonin receptor affinity | nih.gov |
| Pyridine derivatives | Presence of -OCH3, -OH, -C=O, and NH2 groups | Enhanced antiproliferative activity | mdpi.com |
These comparative analyses suggest that the biological activity of this compound is likely to be highly dependent on the interplay between the cyclopropyl group, the amide linker, and the pyridin-4-yl moiety. The cyclopropyl group may engage in hydrophobic interactions, the amide group could form key hydrogen bonds, and the pyridin-4-yl ring could provide a crucial interaction point with the target protein, potentially through hydrogen bonding or π-π stacking.
Molecular Interactions and Target Engagement Research
In Vitro Binding Assays for Receptor and Enzyme Targets
In vitro binding assays are fundamental in pharmacological research to determine the affinity of a compound for a specific biological target, such as a receptor or an enzyme. These assays are crucial for understanding a compound's potency and selectivity.
Radioligand Binding Studies
Radioligand binding assays are a common technique used to quantify the interaction of a ligand with a receptor. This method involves using a radioactively labeled compound (radioligand) that is known to bind to the target of interest. The ability of an unlabeled compound, in this case, N-(1-(pyridin-4-yl)ethyl)cyclopropanecarboxamide, to displace the radioligand from the receptor is measured. This displacement allows for the determination of the compound's binding affinity, typically expressed as the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki).
Currently, there are no published studies that have utilized radioligand binding assays to assess the affinity of this compound for any specific biological target.
Label-Free Biosensor Technologies
Label-free biosensor technologies, such as surface plasmon resonance (SPR) and bio-layer interferometry (BLI), offer an alternative to radioligand binding assays. These techniques monitor the binding of a compound to a target immobilized on a sensor surface in real-time without the need for radioactive or fluorescent labels. This allows for the determination of kinetic parameters, including association (kon) and dissociation (koff) rates, in addition to binding affinity (KD).
Publicly available research has not yet reported the use of label-free biosensor technologies to investigate the molecular interactions of this compound.
Enzyme Inhibition Kinetics and Mechanism of Action Studies
For compounds that target enzymes, it is essential to characterize their inhibitory activity. Enzyme inhibition studies determine the concentration of the compound required to reduce enzyme activity by half (IC50) and provide insights into the mechanism of inhibition.
Determination of Inhibition Constants (Ki) and IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. The inhibition constant (Ki) is a more specific measure of the binding affinity of an inhibitor to an enzyme.
There is no publicly available data presenting IC50 or Ki values for this compound against any enzyme target.
Reversible and Irreversible Inhibition Mechanisms
Enzyme inhibitors can be classified as either reversible or irreversible. Reversible inhibitors bind to the enzyme through non-covalent interactions and can be removed, while irreversible inhibitors typically form a covalent bond with the enzyme, leading to permanent inactivation.
Without experimental data, the nature of the potential enzyme inhibition by this compound, whether reversible or irreversible, remains unknown.
Substrate Competition Analysis
Substrate competition analysis is performed to determine the mechanism of reversible enzyme inhibition. By measuring the inhibitor's effect at varying substrate concentrations, it is possible to distinguish between competitive, non-competitive, and uncompetitive inhibition.
As no enzyme inhibition has been reported for this compound, no substrate competition analyses have been published.
Lack of Publicly Available Research Data for this compound
A thorough review of scientific literature and databases reveals a significant gap in publicly accessible research concerning the specific chemical compound This compound . Consequently, detailed information required to populate an in-depth article on its molecular interactions and target engagement is not available at this time.
Extensive searches for experimental data pertaining to the compound's protein-ligand interactions have yielded no specific results. This includes a lack of published:
Crystallographic studies of the compound in complex with any protein targets.
Nuclear Magnetic Resonance (NMR) spectroscopy data characterizing its binding to a biological target.
Surface Plasmon Resonance (SPR) analyses detailing the kinetics of its binding interactions.
Furthermore, there is no information available in the public domain regarding the use of This compound in:
Phenotypic screening campaigns.
Subsequent target identification and deconvolution studies.
Selectivity profiling against panels of off-target proteins.
While research exists for structurally related molecules, such as other pyridine-carboxamide derivatives, this information is not directly applicable to This compound and therefore cannot be used to accurately describe its specific molecular behavior and interactions. The stringent requirements for scientifically accurate and specific data for this particular compound cannot be met with the currently available information.
Computational Chemistry and Molecular Modeling Studies
Ligand-Based Drug Design Approaches
Ligand-based drug design methodologies are predicated on the analysis of a set of molecules known to interact with a specific target. These approaches are particularly useful when the three-dimensional structure of the target is unknown. By identifying common chemical features and correlating them with biological activity, it is possible to develop predictive models that can guide the design of new, more potent compounds.
Pharmacophore Modeling for N-(1-(pyridin-4-yl)ethyl)cyclopropanecarboxamide Analogues
Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. A pharmacophore model typically includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
While a specific pharmacophore model for this compound analogues has not been detailed in the available research, studies on similar ROCK inhibitors have successfully employed this technique. For instance, a chemical feature-based pharmacophore model was developed based on a co-crystal ligand of ROCK2 to screen for novel inhibitors. plos.org This approach highlights the potential for identifying key interaction points that could be relevant for this compound and its derivatives. A hypothetical pharmacophore for this class of compounds might include the pyridine (B92270) nitrogen as a hydrogen bond acceptor, the cyclopropyl (B3062369) group contributing to hydrophobic interactions, and the amide moiety participating in hydrogen bonding.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This is achieved by correlating molecular descriptors (physicochemical properties) with the observed activity.
In a study of N-ethyl-4-(pyridin-4-yl)benzamide-based ROCK1 inhibitors, 3D-QSAR techniques, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were employed. nih.gov These models provided statistically significant predictions of the inhibitory activity.
The CoMFA model, which considers steric and electrostatic fields, yielded a cross-validated correlation coefficient (q²) of 0.774 and a non-cross-validated correlation coefficient (r²) of 0.965. nih.gov The CoMSIA model, which evaluates additional fields such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor, produced a q² of 0.676 and an r² of 0.949. nih.gov These robust statistical values indicate that the models have good predictive power. The contour maps generated from these analyses revealed regions where certain chemical modifications would be favorable or unfavorable for activity, providing crucial guidance for the design of new analogues. nih.gov
Table 1: Statistical Parameters of 3D-QSAR Models for N-ethyl-4-(pyridin-4-yl)benzamide-based ROCK1 Inhibitors nih.gov
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | ONC (Optimal Number of Components) | r²_pred (External Predictive r²) |
| CoMFA | 0.774 | 0.965 | 6 | 0.703 |
| CoMSIA | 0.676 | 0.949 | 6 | 0.548 |
Structure-Based Drug Design Techniques
When the three-dimensional structure of the biological target is available, structure-based drug design techniques can be employed to understand and predict how a ligand will bind. These methods are instrumental in elucidating binding modes and predicting binding affinities.
Molecular Docking Simulations for Binding Mode Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug design, it is used to predict the binding mode of a ligand within the active site of a protein.
For a series of N-ethyl-4-(pyridin-4-yl)benzamide-based ROCK1 inhibitors, molecular docking studies were performed using the crystal structure of ROCK1 (PDB ID: 6E9W). nih.gov The docking results for several compounds showed a low root-mean-square deviation (RMSD) of less than 2 Å when compared to the co-crystallized ligand, indicating a reliable docking protocol. nih.gov The simulations revealed key interactions, such as hydrogen bonds with residues in the hinge region of the kinase domain, which are crucial for the inhibitory activity of this class of compounds. nih.gov For instance, a representative compound was shown to form hydrogen bonds with Met156 and the catalytic lysine (B10760008) K105. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a biological system over time. nih.gov By simulating the movements of atoms and molecules, MD can be used to assess the stability of a protein-ligand complex and to analyze the conformational changes that may occur upon ligand binding.
In the study of N-ethyl-4-(pyridin-4-yl)benzamide-based ROCK1 inhibitors, MD simulations were conducted to investigate the stability of the docked complexes. nih.gov The simulations provided insights into the flexibility of the ligand within the binding pocket and the persistence of key intermolecular interactions over time. The stability of the protein-ligand complexes was evaluated by analyzing parameters such as the root-mean-square deviation (RMSD) of the protein and ligand throughout the simulation.
Free Energy Perturbation (FEP) Calculations for Binding Affinity Prediction
Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of related ligands to a common receptor. FEP simulations involve alchemically transforming one ligand into another in both the solvated state and when bound to the protein. The difference in the free energy of these transformations provides a prediction of the relative binding affinity. While FEP is computationally intensive, it can provide highly accurate predictions that are valuable in lead optimization.
Although no specific FEP calculations for this compound were found in the reviewed literature, this technique represents a powerful tool for the precise prediction of binding affinities for its analogues. The application of FEP could provide a quantitative understanding of the impact of structural modifications on the potency of this chemical series. Another related technique, the Molecular Mechanics Poison-Boltzmann Surface Area (MMPBSA) method, was used to calculate the binding free energy for N-ethyl-4-(pyridin-4-yl)benzamide-based compounds, offering an alternative, less computationally demanding approach to estimate binding affinities. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations are powerful computational methods that apply the principles of quantum mechanics to model molecules and their interactions. rroij.comnih.govacs.org These techniques provide a foundational understanding of a molecule's properties, such as its geometry, energy, and the distribution of electrons. For a compound like this compound, methods such as Density Functional Theory (DFT) are invaluable for elucidating its fundamental chemical nature. ijcce.ac.irmostwiedzy.pl
Electronic Structure Analysis and Reactivity Prediction
The electronic structure of a molecule dictates its reactivity and how it interacts with biological targets. substack.com DFT calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule. nih.gov
For this compound, an MEP map would likely show a region of negative potential (electron-rich) around the nitrogen atom of the pyridine ring and the oxygen atom of the amide carbonyl group. These sites are predicted to be susceptible to electrophilic attack or could act as hydrogen bond acceptors. Conversely, positive potential (electron-poor) regions would be expected around the amide proton and the hydrogen atoms on the pyridine ring, indicating sites for nucleophilic interaction or hydrogen bond donation. nih.gov
Such analyses are crucial for predicting how the molecule might orient itself within a protein's binding pocket. By identifying the most reactive centers, researchers can anticipate metabolic pathways, as sites with weak bond dissociation energies are often prone to metabolic modification by enzymes like cytochrome P450. substack.comias.ac.in
Frontier Molecular Orbital Theory Applications
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO represents the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). taylorandfrancis.com The energy gap between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and stability; a smaller gap suggests higher reactivity. mdpi.com
In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, indicating its role as the primary site for electron donation in chemical reactions. ias.ac.in The LUMO would likely be distributed across the pyridine ring and the amide group. The interaction and energy difference between these frontier orbitals are fundamental to predicting the molecule's behavior in pericyclic reactions and its interactions with biological receptors. wikipedia.orglibretexts.orgslideshare.net
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for Research Compound Prioritization
Before a compound can be considered for further development, its pharmacokinetic and toxicity profiles must be evaluated. In silico ADMET prediction uses computational models to estimate these properties, allowing for the early-stage filtering of candidates with unfavorable characteristics, thereby saving time and resources. nih.govcomputabio.comspringernature.com
For this compound, various ADMET properties can be predicted using quantitative structure-activity relationship (QSAR) models and other computational tools. computabio.com These predictions are based on the molecule's structural features. For instance, its lipophilicity (logP), molecular weight, and number of hydrogen bond donors and acceptors are used to predict its adherence to guidelines like Lipinski's Rule of Five, which assesses "drug-likeness." nih.gov
A hypothetical ADMET profile for the compound is presented below, based on typical values for similar small molecules.
This table represents hypothetical data for illustrative purposes and is not derived from experimental measurements of this compound.
Virtual Screening for Novel Scaffolds and Analogs
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.netnih.gov The core structure of this compound can serve as a starting point or "scaffold" for discovering new, potentially more potent or selective analogs.
There are two main approaches to virtual screening:
Ligand-Based Virtual Screening (LBVS): If the biological target is unknown, but other active molecules with similar structures are known, LBVS can be used. mdpi.com This method searches for molecules in a database that share similar structural or pharmacophoric features with the query compound. The key features of this compound—a hydrogen bond donor (amide N-H), a hydrogen bond acceptor (amide C=O and pyridine N), and an aromatic ring—would be used to define a pharmacophore model to find matching compounds.
Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of the biological target is known, SBVS can be employed. mdpi.comnih.gov This involves docking a library of compounds into the target's binding site and using a scoring function to rank them based on their predicted binding affinity. The this compound scaffold could be used to build a focused library of analogs for screening against a specific protein, helping to identify novel derivatives with improved interactions. psu.edu
Through these computational strategies, the therapeutic potential of this compound and its related analogs can be systematically explored, guiding further synthesis and experimental testing in the drug discovery pipeline.
Table of Compounds
Mechanistic Biological Investigations in Cellular and Subcellular Models
Modulation of Intracellular Signaling Pathways by N-(1-(pyridin-4-yl)ethyl)cyclopropanecarboxamide Analogues
Analogues of this compound have been shown to modulate various intracellular signaling pathways, primarily through interactions with kinases, receptors, and enzymes.
Kinase Activity Modulation in Cell Lines
A significant area of research for compounds structurally related to this compound is the inhibition of protein kinases, which are key regulators of cellular processes. Notably, a series of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds have been identified as potent inhibitors of Rho-associated kinase 1 (ROCK1). nih.govpeerj.com ROCK1 is a serine/threonine kinase that plays a crucial role in cellular contraction, motility, and proliferation. peerj.com Hyperactivity of the ROCK signaling pathway is implicated in various cardiovascular diseases. nih.govpeerj.com
Molecular modeling studies, including docking and molecular dynamics simulations, have elucidated the binding interactions between these inhibitors and the ATP-binding pocket of ROCK1. nih.gov These studies have shown that the pyridine (B92270) moiety and the carboxamide linker are often involved in critical hydrogen bonding and hydrophobic interactions with key residues in the kinase domain. nih.gov The inhibitory activity of these compounds is typically assessed in cell-free kinase assays and subsequently confirmed in cell-based assays that measure the phosphorylation of downstream ROCK1 substrates.
The table below summarizes the inhibitory activity of selected N-ethyl-4-(pyridin-4-yl)benzamide-based compounds against ROCK1.
| Compound ID | Modification | IC₅₀ (µM) |
| Compound A | Unsubstituted | 0.5 |
| Compound B | Methoxy substitution on the benzamide (B126) ring | 0.1 |
| Compound C | Chloro substitution on the pyridine ring | 1.2 |
This data is illustrative and based on findings for analogous compound series.
Receptor Pathway Activation or Inhibition
Analogues of this compound have also been investigated for their ability to modulate the activity of cell surface receptors. A study focusing on N-arylpiperdin-3-yl-cyclopropane carboxamide derivatives reported their activity as ligands for melatonin (B1676174) receptors (MT1 and MT2). nih.gov Melatonin receptors are G protein-coupled receptors that are involved in regulating circadian rhythms, and their modulation has therapeutic potential for sleep disorders and other conditions.
The functionality of these compounds at the melatonin receptors was diverse, with some acting as agonists (activating the receptor) and others as antagonists (blocking the receptor). nih.gov This highlights how subtle structural modifications to the cyclopropane (B1198618) carboxamide scaffold can significantly alter the pharmacological profile of the resulting compounds.
Enzyme Activity Modulation in Cellular Lysates
The pyridine carboxamide scaffold is also present in compounds that have been shown to modulate the activity of various enzymes. For instance, a series of pyridine carboxamide and carbothioamide derivatives were synthesized and evaluated as inhibitors of the enzyme urease. nih.gov Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the treatment of infections caused by urease-producing bacteria.
In vitro studies using purified urease and cellular lysates demonstrated that several of these compounds exhibited potent inhibitory activity, with IC₅₀ values in the low micromolar range. nih.gov Kinetic studies were performed to determine the mode of inhibition, providing further insight into the mechanism by which these compounds interact with the enzyme's active site. nih.gov
Effects on Gene Expression and Protein Synthesis in Research Models
The effects of this compound on global gene expression and protein synthesis have not been specifically reported in the available scientific literature. Such studies, often carried out using techniques like microarray analysis or RNA sequencing for gene expression profiling, and metabolic labeling for protein synthesis, are crucial for understanding the broader cellular impact of a compound. They can reveal novel mechanisms of action and potential off-target effects. For other classes of compounds, it has been shown that chemical modifications to mRNA nucleobases can impact the elongation and termination steps of translation, thereby affecting protein synthesis. nih.gov
Investigation of Subcellular Localization and Interaction Partners
Detailed studies on the subcellular localization of this compound are not currently available. Determining where a compound accumulates within a cell is important for understanding its mechanism of action and potential for toxicity. Techniques such as fluorescence microscopy with a labeled version of the compound or subcellular fractionation followed by analytical quantification would be required for such investigations.
Similarly, the specific protein interaction partners of this compound have not been identified. As discussed, analogues of this compound are known to interact with kinases like ROCK1. peerj.com The subcellular localization of ROCK1 is reported to be primarily cytosolic, with associations with the plasma membrane and centrosomes. peerj.com This suggests that inhibitors of ROCK1 would need to be able to access the cytoplasm to exert their effects. Identifying the full spectrum of protein interactors for a compound, often through techniques like affinity purification-mass spectrometry, is essential for a comprehensive understanding of its biological activity.
Applications as Chemical Probes in Biological Research
A chemical probe is a small molecule used to study biological systems. Ideally, a chemical probe is potent, selective, and has a known mechanism of action, allowing researchers to investigate the function of a specific protein or pathway. eubopen.org
Elucidation of Biological Pathways
There is currently no specific information available from the search results to detail the use of This compound in the elucidation of biological pathways.
Development of Tool Compounds for Target Validation
The development of tool compounds is a critical step in target validation, which aims to confirm that modulating the activity of a specific biological target will have a desired therapeutic effect. mdpi.com There is no information in the search results to suggest that This compound has been developed or utilized as a tool compound for target validation.
Future Directions and Research Opportunities
Exploration of Novel Cyclopropanecarboxamide-Pyridine Hybrid Scaffolds
The fusion of distinct pharmacophores into hybrid molecules is a powerful strategy in drug discovery, often leading to compounds with improved potency, selectivity, or pharmacokinetic profiles. rsc.org Building upon the core structure of N-(1-(pyridin-4-yl)ethyl)cyclopropanecarboxamide, future research should focus on the systematic exploration of novel hybrid scaffolds.
Key research objectives in this area include:
Scaffold Hopping and Isosteric Replacements: Systematically replacing the pyridine (B92270) or cyclopropane (B1198618) rings with other bioisosteric groups to explore new chemical space and potentially discover compounds with novel biological targets.
Linker Modification: Investigating the impact of modifying the ethyl-amide linker connecting the two core moieties. Variations in linker length, rigidity, and composition can significantly influence the compound's three-dimensional conformation and its interaction with biological targets. nih.gov
Synthesis of Diverse Libraries: Employing combinatorial chemistry and high-throughput synthesis techniques to generate large libraries of hybrid compounds. This will enable comprehensive screening against a wide range of biological targets to identify new therapeutic applications.
Recent studies on related structures have already demonstrated the potential of this approach. For instance, the design of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives has yielded potent c-Met kinase inhibitors with significant antitumor activities. nih.gov Similarly, other research has explored different pyridine-carboxamide combinations, leading to the identification of potent antagonists for serotonin (B10506) and dopamine (B1211576) receptors. nih.gov These examples underscore the rich potential for discovering new bioactive agents through the exploration of novel cyclopropanecarboxamide-pyridine hybrid scaffolds.
| Compound Class | Key Structural Features | Observed Biological Activity | Reference |
|---|---|---|---|
| N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives | Phenoxy-pyridine linked to a cyclopropanecarboxamide (B1202528) | c-Met kinase inhibition, antitumor activity | nih.gov |
| N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides | Pyridine-3-carboxamide (B1143946) linked to a diazepine (B8756704) moiety | Serotonin 5-HT3 and dopamine D2 receptor antagonism | nih.gov |
| N-arylpiperdin-3-yl-cyclopropane carboxamide derivatives | Cyclopropane carboxamide linked to an arylpiperidine | Melatonin (B1676174) receptor (MT1/MT2) agonism | nih.gov |
Advanced Computational Approaches for Enhanced Compound Design
The integration of advanced computational methods into the drug discovery pipeline has become indispensable for accelerating the design and optimization of new therapeutic agents. nih.govnih.gov For this compound and its derivatives, these approaches can provide profound insights into their structure-activity relationships (SAR) and guide the design of next-generation compounds with enhanced properties.
Future computational efforts should focus on:
Molecular Dynamics (MD) Simulations: Performing MD simulations to understand the dynamic behavior of these compounds and their interactions with target proteins at an atomic level. nih.gov This can reveal key binding modes and conformational changes that are crucial for biological activity.
Machine Learning (ML) and Artificial Intelligence (AI): Utilizing ML and AI algorithms to build predictive models for compound activity, selectivity, and pharmacokinetic properties. nih.gov These models can be trained on existing experimental data to rapidly screen virtual libraries and prioritize compounds for synthesis.
3D-QSAR and Pharmacophore Modeling: Developing three-dimensional quantitative structure-activity relationship (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to identify the key structural features required for optimal biological activity. peerj.comresearchgate.net
A study on the structurally related N-ethyl-4-(pyridin-4-yl)benzamide-based compounds has already demonstrated the power of these techniques in identifying potent ROCK1 inhibitors. peerj.com By applying similar integrated computational workflows, researchers can significantly enhance the efficiency of the design-synthesis-test-analyze cycle for novel this compound derivatives.
Integration of Multi-Omics Data in Mechanistic Studies
Understanding the precise mechanism of action of a bioactive compound is crucial for its development as a therapeutic agent. The advent of high-throughput "omics" technologies (genomics, transcriptomics, proteomics, metabolomics) provides an unprecedented opportunity to investigate the complex biological responses induced by a compound holistically. nih.govrsc.org
Future research should leverage multi-omics data integration to:
Elucidate Molecular Mechanisms: Analyze changes in gene expression, protein levels, and metabolite profiles in cells or tissues treated with this compound to identify the signaling pathways and cellular processes it modulates. ufz.denih.gov
Identify Biomarkers: Discover potential biomarkers that can predict the response to treatment with these compounds, paving the way for personalized medicine approaches.
Uncover Novel Targets: Use an integrated systems biology approach to identify previously unknown molecular targets or off-target effects, providing a more complete picture of the compound's pharmacological profile. nih.gov
By combining different layers of omics data, researchers can move beyond a single-target perspective and gain a comprehensive understanding of how these compounds function within a complex biological system. arxiv.org This knowledge is invaluable for optimizing lead compounds and predicting their potential efficacy and safety.
Development of this compound Derivatives as Research Probes
Chemical probes are essential tools for dissecting biological pathways and validating new drug targets. By modifying the structure of this compound, it is possible to create valuable research probes that can be used to investigate its biological targets and mechanism of action in greater detail.
Strategies for developing such probes include:
Affinity-Based Probes: Incorporating photoreactive groups or other moieties that allow for covalent labeling of the target protein(s), facilitating their identification and isolation.
Fluorescent Probes: Attaching fluorescent tags to the molecule to enable visualization of its subcellular localization and dynamic interactions within living cells using advanced microscopy techniques.
Biotinylated Probes: Conjugating the compound with biotin (B1667282) to enable pull-down experiments, which can be used to identify binding partners and associated protein complexes.
The development of such specialized chemical tools will be instrumental in advancing our understanding of the fundamental biology associated with this chemical scaffold and will help to validate its therapeutic potential.
Collaborative Research Frameworks for Accelerating Discovery in this Area
The complexity and cost of modern drug discovery necessitate a shift away from isolated research efforts towards more collaborative and integrated models. rsc.org To accelerate progress in the study of this compound and related compounds, establishing collaborative frameworks is essential.
These frameworks should aim to:
Integrate Multidisciplinary Expertise: Bring together researchers from academia and industry with expertise in medicinal chemistry, computational biology, pharmacology, and clinical research.
Promote Data Sharing: Establish platforms for sharing data, protocols, and research findings in a transparent and efficient manner to avoid duplication of effort and foster synergy. rsc.org
Leverage Public-Private Partnerships: Form partnerships between academic institutions, pharmaceutical companies, and government agencies to leverage complementary resources and expertise, thereby bridging the gap between basic research and clinical development.
By fostering a collaborative ecosystem, the scientific community can enhance reproducibility, overcome the limitations of individual research groups, and ultimately accelerate the translation of promising compounds from the laboratory to the clinic. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
